molecular formula C10H8BrNO B1346332 4-(2-Bromophenyl)-4-Oxobutyronitrile CAS No. 884504-61-4

4-(2-Bromophenyl)-4-Oxobutyronitrile

Cat. No. B1346332
CAS RN: 884504-61-4
M. Wt: 238.08 g/mol
InChI Key: IEFOOSOOWUOXPH-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-4-Oxobutyronitrile (4-Bromo-4-oxobutyronitrile) is an organic compound belonging to the class of nitriles. It is a colorless solid with a molecular formula of C8H5BrNO2. 4-Bromo-4-oxobutyronitrile is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material for the synthesis of various derivatives.

Scientific Research Applications

Heterocyclic Compound Synthesis

A study by El-Hashash et al. (2015) demonstrates the synthesis of novel heterocyclic compounds with potential antibacterial activities from a related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showcasing its utility as a precursor for creating a variety of biologically active molecules (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Photoluminescence

Li et al. (2011) explored the synthesis and photoluminescence characteristics of α,β-diarylacrylonitrile derivatives, highlighting the role of 4-bromophenyl units in creating materials with green fluorescence and good thermal stability for potential applications in organic electronics and photonics (Li, Li, Liu, Yue, & Yu, 2011).

Anticancer Potential

A novel bromophenol derivative, BOS-102, was synthesized and found to induce cell cycle arrest and apoptosis in human A549 lung cancer cells, implicating 4-bromophenyl derivatives in the development of potential anticancer drugs (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).

Polymer Synthesis for Photovoltaic Applications

Duprez et al. (2005) reported the synthesis of conjugated polymers containing terpyridine−ruthenium complexes, using a bromophenyl-containing compound as part of the polymer backbone, which could be applied in photovoltaic devices, demonstrating the compound's utility in materials science (Duprez, Biancardo, Spanggaard, & Krebs, 2005).

Mechanism of Action

Target of Action

Bromophenyl compounds are known to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

Bromophenyl compounds are known to participate in reactions such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Bromophenyl compounds are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The success of suzuki–miyaura (sm) cross-coupling, a reaction in which bromophenyl compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

Bromophenyl compounds are known for their diverse pharmacological effects .

Action Environment

The broad application of suzuki–miyaura (sm) cross-coupling, a reaction in which bromophenyl compounds participate, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

properties

IUPAC Name

4-(2-bromophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFOOSOOWUOXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642192
Record name 4-(2-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-4-Oxobutyronitrile

CAS RN

884504-61-4
Record name 2-Bromo-γ-oxobenzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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